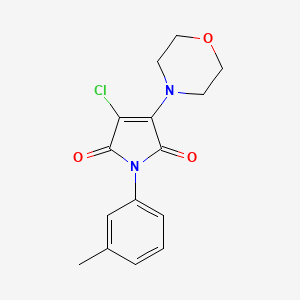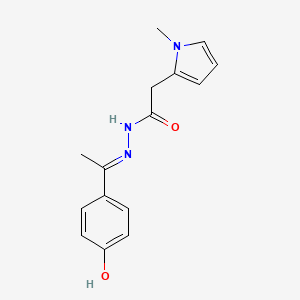![molecular formula C17H11ClF4N4OS B11666620 2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide](/img/structure/B11666620.png)
2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide est un composé organique complexe qui présente un noyau de benzamide substitué par des groupes chloro et fluoro, ainsi qu'un cycle triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés.
Introduction du groupe sulfanylidène :
Réactions de substitution : Les groupes chloro et fluoro sont introduits par des réactions d'halogénation, généralement à l'aide de réactifs tels que le chlorure de thionyle ou des agents de fluoration.
Couplage avec le benzamide : La dernière étape consiste à coupler le triazole substitué à un dérivé de benzamide dans des conditions favorisant la formation de la liaison amide, par exemple en utilisant des réactifs de couplage tels que l'EDCI (1-Ethyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et l'utilisation de systèmes de purification automatisés.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide peut subir différents types de réactions chimiques :
Oxydation : Le groupe sulfanylidène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour donner des dihydrotriazoles.
Substitution : Les groupes chloro et fluoro peuvent être substitués par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (mCPBA) sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs tels que l'azoture de sodium ou le thiocyanate de potassium.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dihydrotriazoles.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Ce composé peut être étudié pour son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Études biologiques : Il peut être utilisé comme sonde pour étudier les voies biologiques impliquant le cycle triazole ou le groupe sulfanylidène.
Science des matériaux : Les caractéristiques structurales uniques de ce composé en font un candidat potentiel pour le développement de nouveaux matériaux possédant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide dépendrait de son application spécifique. En chimie médicinale, il peut agir en se liant à une enzyme ou un récepteur particulier, modifiant ainsi son activité. Le cycle triazole et le groupe sulfanylidène sont susceptibles de jouer un rôle crucial dans son affinité de liaison et sa spécificité.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring and the sulfanylidene group are likely to play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(({5-sulfanylidène-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-3-YL}méthyl)-2-chloro-6-fluoro benzamide : peut être comparé à d'autres dérivés de benzamide présentant des substituants différents sur le cycle benzène ou le cycle triazole.
Dérivés de triazole : Des composés présentant des cycles triazole similaires mais des substituants différents peuvent fournir des informations sur la relation structure-activité.
Unicité
- La combinaison de groupes chloro, fluoro et trifluorométhyl dans ce composé est unique et peut conférer des propriétés spécifiques telles qu'une lipophilie accrue ou une affinité de liaison améliorée à certaines cibles biologiques.
Propriétés
Formule moléculaire |
C17H11ClF4N4OS |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C17H11ClF4N4OS/c18-11-5-2-6-12(19)14(11)15(27)23-8-13-24-25-16(28)26(13)10-4-1-3-9(7-10)17(20,21)22/h1-7H,8H2,(H,23,27)(H,25,28) |
Clé InChI |
MXEXLWLYBRTAOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666538.png)
![(2E)-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666539.png)
![methyl [3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11666541.png)
![3-chloro-N-[3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666547.png)
![methyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666553.png)

![(3-Methylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methylene]amine](/img/structure/B11666564.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11666578.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11666586.png)
![4-{[(4-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B11666603.png)
![2,6-dibromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666609.png)
![ethyl (2E)-5-(4-tert-butylphenyl)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11666613.png)
![3-bromo-5-(4-bromophenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666625.png)
